Hydroxy-PEG10-t-butyl ester
Overview
Description
Hydroxy-PEG10-t-butyl ester is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a t-butyl ester. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Mechanism of Action
Target of Action
Hydroxy-PEG10-t-butyl ester, also known as Hydroxy-PEG10-Boc, is a compound with a unique chemical structure that combines the characteristics of polyethylene glycol (PEG) and tert-butyl ester . This compound is primarily used as a molecular carrier due to its excellent biocompatibility and water solubility .
Mode of Action
The compound exhibits high reactivity and selectivity in chemical reactions . It can form stable chemical bonds with various compounds, thereby achieving modification and alteration of target molecules . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Biochemical Pathways
It’s known that the compound can effectively improve solubility and stability within the body, thereby enhancing bioavailability and therapeutic effects .
Pharmacokinetics
The hydrophilic PEG spacer in the compound increases its solubility in aqueous media . This property, along with the compound’s biocompatibility, allows it to exist stably in water and easily interact with other biomolecules . The tert-butyl ester group provides it with good stability and thermal stability, allowing it to maintain its chemical structure integrity under various conditions .
Result of Action
The compound’s action results in improved solubility and stability of the target molecules within the body, thereby enhancing their bioavailability and therapeutic effects . Additionally, the flexibility and hydrophilicity of the PEG chain allow the compound to effectively reduce immunogenicity and non-specific adsorption during the transmission process, reducing the side effects of the molecule .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is recommended to store the compound at -20°C as much as possible for better stability . If conditions permit, the material can be treated under inert gas to obtain better stability of the reagent .
Biochemical Analysis
Biochemical Properties
The hydroxyl group in Hydroxy-PEG10-t-butyl ester enables it to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical reactions in which the compound is involved. The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Cellular Effects
Peg derivatives are generally known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the hydroxyl group enables further derivatization or replacement with other reactive functional groups . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxy-PEG10-t-butyl ester is synthesized through a series of chemical reactions involving the conjugation of polyethylene glycol with t-butyl ester. The process typically involves the following steps:
Activation of PEG: Polyethylene glycol is activated using a suitable reagent, such as tosyl chloride, to form a PEG-tosylate intermediate.
Nucleophilic Substitution: The PEG-tosylate intermediate undergoes nucleophilic substitution with a hydroxyl-containing compound to introduce the hydroxyl group.
Esterification: The hydroxyl-PEG intermediate is then esterified with t-butyl ester under acidic conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using tosyl chloride or similar reagents.
Continuous Flow Reactors: The nucleophilic substitution and esterification reactions are carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: Hydroxy-PEG10-t-butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkoxides or amines are used under basic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, amines.
Scientific Research Applications
Hydroxy-PEG10-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and therapeutic efficacy of drugs.
Industry: Applied in the production of coatings, adhesives, and other materials with improved properties
Comparison with Similar Compounds
Hydroxy-PEG10-t-butyl ester is unique due to its combination of PEG and t-butyl ester functionalities. Similar compounds include:
m-PEG8-t-butyl ester: Contains a shorter PEG chain and similar ester functionality.
Azido-PEG8-azide: Features azide groups instead of hydroxyl and ester groups.
Amino-PEG8-acid: Contains amino and carboxylic acid groups instead of hydroxyl and ester groups.
This compound stands out due to its longer PEG chain, which provides enhanced solubility and biocompatibility, making it suitable for a wider range of applications .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H54O13/c1-27(2,3)40-26(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-24-25-39-23-21-37-19-17-35-15-13-33-11-9-31-7-5-28/h28H,4-25H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEGJXDZOJNBIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H54O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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